2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-(4-fluoro-N-pyridin-3-ylsulfonylanilino)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c22-18-8-10-19(11-9-18)25(29(27,28)20-7-4-13-23-15-20)16-21(26)24-14-12-17-5-2-1-3-6-17/h1-11,13,15H,12,14,16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOBIHGCYPZURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyridine-3-sulfonyl Chloride
Diazotization and Sulfonation
The synthesis begins with 3-aminopyridine as the starting material. In a reaction vessel, 3-aminopyridine is dissolved in 6–10 M hydrochloric acid and cooled to 0–5°C. Aqueous sodium nitrite is added dropwise to form the diazonium salt, followed by sodium fluoroborate to stabilize the intermediate. The diazonium salt is filtered, washed with cold hydrochloric acid, and dried. This step achieves a 95.3% yield under optimized conditions.
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 30–60 minutes |
| Yield | 95.3% |
| Purity (HPLC) | >99% |
Sulfonyl Chloride Formation
The diazonium salt is reacted with thionyl chloride (SOCl₂) in water at 0–5°C. This step converts the intermediate into pyridine-3-sulfonyl chloride, which is extracted using dichloromethane and purified via distillation. Industrial-scale production employs continuous flow reactors to enhance efficiency and reduce decomposition risks.
Formation of N-(4-Fluorophenyl)pyridine-3-sulfonamide
Sulfonamide Coupling
Pyridine-3-sulfonyl chloride reacts with 4-fluoroaniline in dichloromethane at room temperature. Triethylamine is added to scavenge HCl, driving the reaction to completion. The product, N-(4-fluorophenyl)pyridine-3-sulfonamide, is isolated via vacuum filtration and recrystallized from ethanol.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 25°C |
| Yield | 88–92% |
Acylation with Phenethylacetyl Chloride
Nucleophilic Acyl Substitution
N-(4-Fluorophenyl)pyridine-3-sulfonamide undergoes acylation with phenethylacetyl chloride in toluene under reflux. Pyridine is added to neutralize HCl, and the reaction is monitored via thin-layer chromatography (TLC). The final product precipitates upon cooling and is washed with cold methanol.
Process Metrics:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Pyridine |
| Temperature | 110°C (reflux) |
| Yield | 78–85% |
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Diazonium Salt Stability
Fluoroboric acid stabilizes the diazonium intermediate by forming a poorly soluble complex, minimizing decomposition. Quantum mechanical calculations reveal a 12.3 kcal/mol stabilization energy compared to chloride salts.
Acylation Kinetics
Density functional theory (DFT) studies show the reaction follows a concerted mechanism with a 22.7 kcal/mol activation barrier. Pyridine accelerates the reaction by deprotonating the sulfonamide nitrogen, increasing nucleophilicity.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of sulfone derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the sulfonamide group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted in inert atmospheres to prevent oxidation of the reducing agents.
Substitution: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Scientific Research Applications
2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase and kinases.
Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular processes.
The compound binds to the active site of the target enzyme, blocking its activity and thereby modulating the biological pathway in which the enzyme is involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds sharing key structural features, such as the N-phenethylacetamide backbone, sulfonamide/phthalimide groups, or fluorophenyl substitutions, to elucidate structure-activity relationships (SAR) and functional differences.
N-Phenethylacetamide Derivatives
Key Insights :
- The phenethyl group in the target compound likely enhances hydrophobic interactions with enzyme active sites, as seen in Compound 13’s potency .
- Fluorine substitution (vs. chlorine or hydroxyl groups) may improve metabolic stability or binding specificity due to its electronegativity and small size.
Sulfonamide vs. Phthalimide Derivatives
Key Insights :
- The pyridine ring in the target compound could provide π-π stacking opportunities absent in simpler sulfonamides.
Fluorophenyl-Containing Compounds
Key Insights :
Research Findings and Implications
Hydrophobic Interactions : The N-phenethyl group in the target compound aligns with SAR trends observed in 17β-HSD2 inhibitors, where extended hydrophobic chains (e.g., phenethyl) improve activity by filling enzyme pockets .
Sulfonamide vs.
Fluorine Substitution : The 4-fluorophenyl group likely optimizes steric and electronic interactions, mirroring strategies used in fluorinated pharmaceuticals to boost stability and potency .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)-N-phenethylacetamide with high yield and purity?
- Methodological Answer : Synthesis requires multi-step optimization, including:
- Substitution Reactions : Use alkaline conditions for nucleophilic substitutions (e.g., pyridine-methanol coupling) to ensure regioselectivity .
- Reduction Steps : Employ iron powder under acidic conditions for nitro-to-amine reductions, monitoring pH to prevent side reactions .
- Condensation Reactions : Utilize condensing agents (e.g., DCC or EDC) for amide bond formation, with solvent choice (e.g., DMF or THF) critical for solubility .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide linkages, fluorophenyl protons (δ 7.2–7.8 ppm), and acetamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity; retention time consistency vs. standards is critical .
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions at 60–80°C for sulfonamide formation to balance kinetics and thermal decomposition risks .
- Catalyst Selection : Use Pd/C or CuI for coupling reactions to enhance selectivity and reduce halogenated byproducts .
- In Situ Monitoring : TLC (silica plates, UV visualization) at 30-minute intervals to track reaction progress and adjust stoichiometry .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Parameterize force fields for sulfonamide and fluorophenyl groups .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability, focusing on hydrogen bonds between the pyridine ring and catalytic lysine residues .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify ΔG binding, validating against experimental IC₅₀ values from kinase inhibition assays .
Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., cell-free vs. cellular assays)?
- Methodological Answer :
- Assay Standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and account for membrane permeability differences in cellular assays .
- Metabolite Profiling : LC-MS/MS to identify intracellular metabolites that may alter activity (e.g., cytochrome P450-mediated oxidation of the phenethyl group) .
- Dose-Response Curves : Perform 8-point dilution series in triplicate to calculate EC₅₀/IC₅₀ values with 95% confidence intervals, reducing variability .
Q. What strategies enhance the compound’s stability in physiological conditions for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester or carbonate prodrug moieties at the acetamide group to improve plasma stability, with enzymatic cleavage studies in liver microsomes .
- Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to increase solubility and reduce rapid clearance .
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks (ICH guidelines) and monitor degradation via HPLC-UV .
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate off-target effects via kinome-wide profiling (e.g., KinomeScan) to refine selectivity .
- In Vivo Efficacy : Conduct PK/PD studies in rodent models to correlate plasma concentrations with tumor growth inhibition .
- Structural Analogs : Synthesize derivatives with modified fluorophenyl or phenethyl groups to explore SAR (e.g., halogen substitution effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
